2-(Non-4-EN-4-YL)-1,3-dioxolan-4-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
651291-30-4 |
|---|---|
Molecular Formula |
C12H20O3 |
Molecular Weight |
212.28 g/mol |
IUPAC Name |
2-non-4-en-4-yl-1,3-dioxolan-4-one |
InChI |
InChI=1S/C12H20O3/c1-3-5-6-8-10(7-4-2)12-14-9-11(13)15-12/h8,12H,3-7,9H2,1-2H3 |
InChI Key |
DMJVFBPXDIJWLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC=C(CCC)C1OCC(=O)O1 |
Origin of Product |
United States |
Reaction Pathways and Chemical Transformations of 2 Non 4 En 4 Yl 1,3 Dioxolan 4 One Derivatives
Ring-Opening Reactions of 1,3-Dioxolan-4-ones
Thermal and Flash Vacuum Pyrolysis (FVP) Induced Fragmentations
Generation of Reactive Intermediates
In chemical synthesis, a reactive intermediate is a high-energy, short-lived, and highly reactive molecule that, when formed in a reaction, quickly transforms into a more stable entity. libretexts.org The study of these transient species is crucial for understanding reaction mechanisms. The structure of 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one and its derivatives allows for the formation of several key types of reactive intermediates.
The presence of a carbonyl group makes the protons on the adjacent carbon (the α-carbon) acidic, enabling their removal by a base to form enolates . masterorganicchemistry.com These enolates are stabilized by resonance, which delocalizes the negative charge between the α-carbon and the carbonyl oxygen. The formation of these nucleophilic intermediates is fundamental to many of the addition and substitution reactions of dioxolanones. masterorganicchemistry.comthieme-connect.de Strong, non-nucleophilic bases such as lithium diisopropylamide (LDA) are typically used to ensure complete conversion to the enolate in a non-hydroxylic solvent like tetrahydrofuran (B95107) (THF). libretexts.org
Beyond enolates, dioxolanone derivatives can also generate radical intermediates . For instance, radical-mediated alkylation of chiral dioxolanones has been shown to proceed with good diastereoselectivity, highlighting the formation of a radical at the α-carbon as a viable synthetic pathway. researchgate.net
Furthermore, under Lewis acidic conditions, the acetal (B89532) portion of the dioxolanone ring can be activated to generate an oxocarbenium ion . This intermediate is implicated in ring-opening reactions and rearrangements. researchgate.net In the context of polymerization, the ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones can proceed via elimination of formaldehyde (B43269), which itself can act as a reactive species in subsequent side reactions. rsc.org
Addition Reactions Involving the Dioxolanone Ring or its Side Chains
Addition reactions are a cornerstone of carbonyl chemistry, wherein the electrophilic carbonyl carbon is attacked by a nucleophile, leading to the formation of a new single bond and a change in hybridization from sp² to sp³. masterorganicchemistry.comlibretexts.org The dioxolanone ring and its side chains offer multiple avenues for such transformations.
Michael Additions to Unsaturated Dioxolanone Systems
The Michael addition is a highly valuable carbon-carbon bond-forming reaction involving the 1,4-conjugate addition of a nucleophile, known as the Michael donor, to an α,β-unsaturated carbonyl compound, the Michael acceptor. wikipedia.orgmasterorganicchemistry.com In the context of dioxolanone chemistry, the enolate generated from the dioxolanone can serve as an effective Michael donor.
Research has demonstrated that chiral dioxolanone enolates undergo Michael additions with high stereocontrol. For example, the lithium enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one has been successfully added to Michael acceptors like butenolide and 4-methoxy-β-nitrostyrene. mdpi.comnih.govnih.gov These reactions underscore the utility of dioxolanones as chiral building blocks. The general mechanism involves the formation of the dioxolanone enolate, which then attacks the β-carbon of the unsaturated system. masterorganicchemistry.com This strategy extends to nitrogen nucleophiles in what is known as the aza-Michael reaction. researchgate.net
Table 1: Examples of Michael Addition Reactions with Dioxolanone Derivatives
| Michael Donor (Dioxolanone Enolate) | Michael Acceptor | Resulting Adduct Type |
|---|---|---|
| Enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one | Butenolide | C5-substituted dioxolanone with a tetrahydrofuran-2-one moiety |
| Enolate of (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one | 4-Methoxy-β-nitrostyrene | C5-substituted dioxolanone with a nitroethyl-phenyl side chain |
| Enolate of a generic dioxolanone | Generic α,β-unsaturated ketone | 1,5-dicarbonyl compound precursor |
Aldol (B89426) Condensations and Related Carbonyl Additions
The aldol reaction is a fundamental process in which an enolate reacts with an aldehyde or ketone, forming a β-hydroxy carbonyl compound. masterorganicchemistry.comwikipedia.org This reaction can be followed by a dehydration step (condensation), particularly when heated, to yield an α,β-unsaturated carbonyl compound. masterorganicchemistry.commagritek.com
The enolate of this compound and its derivatives can act as the nucleophilic partner in aldol-type additions. thieme-connect.de The reaction mechanism begins with the base-catalyzed formation of the enolate, which then performs a nucleophilic attack on the electrophilic carbon of another carbonyl compound. wvu.edu While specific examples involving the title compound are not detailed in available literature, the principle is well-established. The versatility of this reaction allows for the combination of dioxolanone enolates with a wide array of aldehyde and ketone electrophiles to construct more complex molecular architectures.
Table 2: Potential Aldol-Type Additions with Dioxolanone Enolates
| Dioxolanone Enolate Source | Carbonyl Electrophile | Expected Product Class |
|---|---|---|
| This compound | Benzaldehyde | β-hydroxy-α-(dioxolanone-yl) aldehyde/ketone derivative |
| 2-alkyl-1,3-dioxolan-4-one | Acetone (B3395972) | β-hydroxy-α-(dioxolanone-yl) ketone derivative |
| 2-phenyl-1,3-dioxolan-4-one | Formaldehyde | β-hydroxy-α-(dioxolanone-yl) aldehyde derivative |
Reactions with Nucleophiles and Electrophiles
The dioxolanone structure possesses dual reactivity. The carbonyl carbon is an electrophilic center, vulnerable to attack by various nucleophiles. masterorganicchemistry.comlibretexts.org Conversely, the corresponding enolate is a strong nucleophile that readily reacts with electrophiles. masterorganicchemistry.comlibretexts.org
Nucleophilic attack on the carbonyl carbon of the dioxolanone ring can lead to ring-opening. A notable example is the reaction of 2,2-disubstituted-1,3-dioxolan-4-ones with nucleophiles such as the lithium enolates of acetic esters. This reaction proceeds via nucleophilic acyl substitution, followed by intramolecular cyclization and extrusion of the ketone or aldehyde used to form the acetal, ultimately yielding tetronic acids. psu.edursc.org
On the other hand, the nucleophilic enolate formed from the dioxolanone reacts with a range of electrophiles. masterorganicchemistry.com The site of reaction (carbon vs. oxygen) depends on the nature of the electrophile, in accordance with Hard and Soft Acid-Base (HSAB) theory. "Soft" electrophiles, such as alkyl halides, preferentially react at the "soft" carbon center to form C-alkylated products. bham.ac.uk "Hard" electrophiles, like silyl (B83357) halides, tend to react at the "hard" oxygen atom to form silyl enol ethers. For aromatic rings attached to the dioxolanone structure, electrophilic aromatic substitution offers another pathway for modification, though this reaction targets the aromatic ring itself rather than the dioxolanone core. masterorganicchemistry.comwikipedia.org
Table 3: Reactivity of Dioxolanones with Nucleophiles and Electrophiles
| Reagent Type | Dioxolanone Site of Interaction | Example Reagent | Product Type |
|---|---|---|---|
| Nucleophile | Carbonyl Carbon (C4) | Lithium enolate of methyl acetate | Tetronic acid derivative (after ring-opening/cyclization) psu.edursc.org |
| Soft Electrophile | Enolate α-Carbon (C5) | Methyl Iodide | C5-alkylated dioxolanone thieme-connect.de |
| Hard Electrophile | Enolate Oxygen | Trimethylsilyl chloride | Silyl enol ether |
| Aromatic Electrophile | Attached Aromatic Ring | Nitronium ion (NO₂⁺) | Nitrated aromatic derivative wikipedia.org |
Chemistry of Dioxolanone Enolates and Carbanions
Dioxolanone enolates are key reactive intermediates that serve as powerful nucleophiles in a variety of carbon-carbon bond-forming reactions. masterorganicchemistry.comfiveable.me Their utility stems from the ability to generate them cleanly and their subsequent predictable reactivity.
The negative charge of the enolate is delocalized across the α-carbon and the oxygen atom of the carbonyl group, which confers stability. masterorganicchemistry.com While resonance structures can depict the charge on either atom, these ambident nucleophiles typically react with carbon electrophiles at the α-carbon. libretexts.org
Deprotonation and Subsequent Alkylation Reactions
The alkylation of dioxolanone enolates is a cornerstone transformation for introducing functional groups at the α-position (C-5). The process begins with the deprotonation of the α-carbon using a strong, sterically hindered base like lithium diisopropylamide (LDA) in an aprotic solvent such as THF. libretexts.org This step quantitatively converts the dioxolanone into its lithium enolate. libretexts.org
The resulting highly nucleophilic enolate anion readily participates in SN2 reactions with electrophiles, most commonly primary alkyl halides. libretexts.orgfiveable.me This sequence allows for the diastereoselective construction of new stereocenters, particularly when using chiral dioxolanones derived from α-hydroxy acids. thieme-connect.deuwo.ca An alternative approach to achieve similar transformations is through radical-mediated alkylation, which can also provide high levels of stereocontrol. researchgate.net
Table 4: Alkylation of Dioxolanone Enolates
| Dioxolanone Enolate Source | Alkylating Agent (Electrophile) | Product |
|---|---|---|
| Enolate of 2-tert-butyl-1,3-dioxolan-4-one | Methyl iodide | 5-Methyl-2-tert-butyl-1,3-dioxolan-4-one |
| Enolate of 2-tert-butyl-1,3-dioxolan-4-one | Benzyl (B1604629) bromide | 5-Benzyl-2-tert-butyl-1,3-dioxolan-4-one |
| Enolate of 2,5-disubstituted-1,3-dioxolan-4-one | Ethyl iodide | 2,5,5-trisubstituted-1,3-dioxolan-4-one |
Addition of Enolates to Imines and Aldehydes
The carbon atom at the C5 position of the 1,3-dioxolan-4-one (B8650053) ring is flanked by two oxygen atoms and a carbonyl group, rendering its proton acidic. Treatment with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), facilitates deprotonation to form a nucleophilic enolate. libretexts.orglibretexts.org This enolate is a key intermediate, capable of reacting with various electrophiles, including aldehydes and imines, to form new carbon-carbon and carbon-nitrogen bonds. mdpi.comjackwestin.com
The addition of the enolate derived from a 1,3-dioxolan-4-one to an aldehyde is a form of the Aldol reaction. jackwestin.com This reaction proceeds via nucleophilic attack of the enolate on the carbonyl carbon of the aldehyde, followed by protonation, to yield a β-hydroxy adduct. mdpi.com When a chiral 1,3-dioxolan-4-one (derived, for example, from a chiral α-hydroxy acid like mandelic or lactic acid) is used, the reaction can proceed with high diastereoselectivity, controlled by the existing stereocenter at C2. mdpi.com
Similarly, the enolate can add to the electrophilic carbon of an imine or an iminium ion in a Mannich-type reaction. jackwestin.com This process results in the formation of a β-amino-1,3-dioxolan-4-one derivative. The reaction is typically catalyzed by acid, which activates the imine for nucleophilic attack. jackwestin.com The stereochemical outcome of these additions is highly dependent on the reaction conditions, the substrates, and the nature of the enolate counter-ion. mdpi.com
The table below summarizes representative results for the addition of chiral dioxolanone enolates to electrophilic aldehydes, demonstrating the typical yields and diastereoselectivity achieved in these transformations.
| Dioxolanone Derivative | Electrophile (Aldehyde) | Base/Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | Benzaldehyde | LDA, THF, -78 °C | (2S,5R)-2-tert-Butyl-5-((S)-hydroxy(phenyl)methyl)-5-methyl-1,3-dioxolan-4-one | >95:5 | 85 | mdpi.com |
| (2S,5S)-2-tert-Butyl-5-phenyl-1,3-dioxolan-4-one | Isobutyraldehyde | LDA, THF, -78 °C | (2S,5R)-2-tert-Butyl-5-((R)-hydroxy(isopropyl)methyl)-5-phenyl-1,3-dioxolan-4-one | 90:10 | 78 | mdpi.com |
| (2S,5S)-2-tert-Butyl-5-methyl-1,3-dioxolan-4-one | Acrolein | LDA, THF, -78 °C | (2S,5R)-2-tert-Butyl-5-((S)-hydroxyprop-2-en-1-yl)-5-methyl-1,3-dioxolan-4-one | 88:12 | 72 | researchgate.net |
Photochemical Reactivity of Dioxolanone Derivatives
The presence of multiple chromophores, namely the ester carbonyl group and the alkene in the C2 side chain, makes this compound and its derivatives susceptible to a range of photochemical reactions. These transformations are initiated by the absorption of ultraviolet or visible light and can lead to unique molecular architectures not easily accessible through thermal methods.
Photochemical deracemization is an advanced technique used to convert a racemic mixture into a single, enantiomerically enriched compound. tum.deresearchgate.net This process circumvents thermodynamic limitations by using light energy. phys.org The strategy typically involves a chiral photosensitizer which, upon excitation, selectively interacts with one enantiomer of the racemic substrate. nih.govnih.gov This interaction can trigger a temporary conversion to a short-lived, achiral intermediate. researchgate.net The intermediate then relaxes back to the ground state, regenerating the substrate as a racemate, while the non-interacting enantiomer remains untouched. Over time, this selective, catalytically driven process leads to an enrichment of the enantiomer that does not interact with the excited sensitizer, establishing a photostationary state with a high enantiomeric excess. nih.govnih.gov
While this process has been successfully demonstrated for classes of compounds like allenes and sulfoxides, the principle is theoretically applicable to chiral derivatives of this compound. researchgate.netphys.org For instance, if the compound were synthesized from a chiral α-hydroxy acid, the resulting diastereomers could potentially be deracemized at the C5 center. Alternatively, a chiral center within the nonenyl side chain could be the target for deracemization. The key requirements would be the identification of a suitable chiral photosensitizer (e.g., a derivative of xanthone (B1684191) or benzophenone) that can effectively differentiate between the two enantiomers. tum.denih.gov
Photoinitiated reactions offer pathways to products that are distinct from thermally induced transformations. Research on related 1,3-dioxolan-4-one systems has shown that these scaffolds can participate in photoinitiated cycloadditions. For example, the irradiation of a methylene-dioxolanone in the presence of ethyl azidoformate with a medium-pressure mercury lamp resulted in the formation of a spiro-aziridine derivative in good yield. mdpi.com This reaction proceeds through the photo-induced decomposition of the azide (B81097) to a reactive nitrene intermediate, which then adds across the double bond of the dioxolanone.
Another powerful class of reactive intermediates that can be generated photochemically are carbenes. egyankosh.ac.in Carbenes are neutral, divalent carbon species that can be formed from the photolysis or thermolysis of precursors like diazomethanes or diazirines. egyankosh.ac.in Once generated, these highly reactive electrophilic species can undergo characteristic reactions such as cycloaddition with alkenes to form cyclopropanes, or insertion into C-H bonds. egyankosh.ac.in
For a substrate like this compound, the internal double bond of the nonenyl side chain is a prime target for reaction with a photochemically generated carbene. For instance, photolysis of diazomethane (B1218177) would generate methylene (B1212753) (:CH₂), which could add to the C4=C5 double bond of the side chain to yield a spiro-cyclopropyl derivative attached to the dioxolanone ring. The use of different diazo compounds would allow for the introduction of variously substituted cyclopropane (B1198618) rings.
The following table outlines potential photoinitiated reactions applicable to unsaturated 1,3-dioxolan-4-one derivatives.
| Dioxolanone Substrate | Reagent/Conditions | Reactive Intermediate | Potential Product Type | Reference |
|---|---|---|---|---|
| (2S)-5-Methylene-2-t-butyl-1,3-dioxolan-4-one | Ethyl azidoformate, hν (400 W Hg lamp) | Ethoxycarbonylnitrene | Spiro-aziridine | mdpi.com |
| This compound | CH₂N₂ (Diazomethane), hν | Methylene (:CH₂) | Cyclopropane derivative (at nonenyl C=C) | egyankosh.ac.in |
| This compound | PhCHN₂ (Phenyldiazomethane), hν | Phenylcarbene | Phenyl-substituted cyclopropane derivative | egyankosh.ac.in |
| This compound | Cl₂C: (from CHCl₃, base, phase-transfer cat.) | Dichlorocarbene | Dichlorocyclopropane derivative | egyankosh.ac.in |
Stereochemical Control and Stereoselective Synthesis with 1,3 Dioxolan 4 Ones
Utilization of Chiral 1,3-Dioxolan-4-ones as Chiral Auxiliaries
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic pathway to guide the stereochemical outcome of a reaction. wikipedia.org The 1,3-dioxolan-4-one (B8650053) scaffold is exceptionally well-suited for this role. Derived from readily available and enantiomerically pure α-hydroxy acids such as lactic acid and mandelic acid, these auxiliaries offer a robust method for transferring chirality to a prochiral substrate. mdpi.comnih.gov
The fundamental principle of their application involves the formation of a diastereomeric intermediate where the inherent chirality of the auxiliary directs subsequent chemical transformations to occur on a specific face of the molecule. mdpi.com A key feature of 1,3-dioxolan-4-ones is that deprotonation at the C-5 position, which temporarily removes that stereocenter, does not lead to a loss of stereochemical information. mdpi.com The chirality is effectively "stored" at the C-2 position, ensuring that subsequent reactions with electrophiles proceed with a high degree of stereoselectivity. mdpi.com
Once the desired stereochemistry is established in the target molecule, the auxiliary can be cleaved and ideally recovered for reuse. This process often involves hydrolysis to an α-hydroxy acid followed by oxidative decarboxylation, or through thermal fragmentation methods like flash vacuum pyrolysis (FVP). mdpi.com This versatility makes chiral 1,3-dioxolan-4-ones powerful tools for the asymmetric synthesis of complex molecules.
Diastereoselective and Enantioselective Transformations
The rigid, cyclic structure of the 1,3-dioxolan-4-one ring system provides a well-defined steric environment that is highly effective in controlling the stereochemical course of various chemical reactions.
Control of Diastereoselectivity in Addition Reactions
The stereogenic centers within the chiral 1,3-dioxolan-4-one ring exert significant influence over the facial selectivity of addition reactions. This is particularly evident in Michael additions and Diels-Alder reactions. For instance, the Michael addition of the enolate derived from (2S,5S)-5-phenyl-2-t-butyl-1,3-dioxolan-4-one to electrophiles like butenolide and nitrostyrenes proceeds with high diastereoselectivity. mdpi.comnih.gov The bulky substituent at the C-2 position of the dioxolanone effectively shields one face of the enolate, directing the incoming electrophile to the opposite face.
In Diels-Alder reactions, chiral 5-methylene-2-t-butyl-1,3-dioxolan-4-one, derived from lactic acid, serves as a chiral dienophile. mdpi.comresearchgate.net The cycloaddition with various dienes results in adducts with a high degree of stereocontrol, with the absolute configuration of the products being confirmed through methods like X-ray crystallography. mdpi.com
Table 1: Examples of Diastereoselective Addition Reactions
| Dioxolanone Derivative | Reaction Type | Electrophile/Diene | Outcome |
|---|---|---|---|
| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael Addition | Butenolide | Single stereoisomer adduct formed nih.gov |
| (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one | Michael Addition | 4-Methoxy-β-nitrostyrene | High diastereoselectivity mdpi.com |
Enantioselective Synthesis via Dioxolanone Intermediates
Beyond serving as chiral auxiliaries that are later removed, 1,3-dioxolan-4-ones can be integral intermediates in enantioselective synthesis. Organocatalysis has emerged as a powerful strategy in this context. For example, the asymmetric Michael addition of a 2,2-bis(trifluoromethyl)dioxolanone to β-nitrostyrenes can be catalyzed by a cinchona/thiourea catalyst, yielding products with excellent diastereo- and enantioselectivity. mdpi.com In such reactions, the catalyst and the dioxolanone work in concert to create a highly ordered transition state that favors the formation of one enantiomer over the other.
Stereochemical Retention and Control in Polymerization Reactions
1,3-Dioxolan-4-ones (DOXs) have gained prominence as monomers for the ring-opening polymerization (ROP) to produce functional polyesters, most notably polylactic acid (PLA). rsc.orgmdpi.com A significant advantage of using DOX monomers is that the polymerization process involves the release of small molecules like acetone (B3395972) or formaldehyde (B43269), which provides a strong thermodynamic driving force for the reaction. rsc.orgresearchgate.net
Crucially, the stereochemistry of the polymer can be precisely controlled by the chirality of the DOX monomer. The ROP of chiral 2,2,5-trimethyl-1,3-dioxolan-4-ones can lead to highly isotactic PLA. rsc.orgrsc.org The use of specific catalytic systems, such as binary organocatalysts, is key to minimizing epimerization (loss of stereochemical integrity) during polymerization. rsc.org These catalysts can activate both the monomer and the initiator, often through hydrogen bonding, allowing the polymerization to proceed under mild conditions while preserving the stereochemistry of the monomer unit as it is incorporated into the growing polymer chain. rsc.org This results in polymers with high stereoregularity, which is essential for achieving desirable properties like crystallinity and thermal stability. rsc.org
Table 2: Stereocontrol in Polymerization of 1,3-Dioxolan-4-ones
| Monomer | Catalyst System | Polymer | Key Finding |
|---|---|---|---|
| 2,2,5-Trimethyl-1,3-dioxolan-4-one | Binary organocatalyst (thiourea derivative/base) | Isotactic Poly(lactic acid) | High stereoregularity (Pm = 0.92) achieved with minimal epimerization rsc.org |
Conformational Analysis and Stereochemical Reassessment Studies
The stereodirecting ability of 1,3-dioxolan-4-ones is intrinsically linked to the conformational preferences of the five-membered ring. Conformational analysis of the 1,3-dioxolane (B20135) ring system reveals that it is highly flexible, existing in various "envelope" and "half-chair" conformations. acs.org The energetic differences between these conformations are generally small. acs.org
However, the introduction of substituents on the ring can create specific steric interactions that favor certain conformations. acs.org It is this conformational bias that allows for predictable stereochemical outcomes in reactions. For example, in a substituted chiral 1,3-dioxolan-4-one, the substituents will preferentially occupy pseudo-equatorial positions to minimize steric strain. This arrangement dictates the accessibility of the different faces of the molecule to incoming reagents, forming the basis for the high levels of stereoselectivity observed in their reactions. mdpi.com Advanced techniques, including nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, are used to determine the precise three-dimensional structure and conformational preferences of these molecules, providing insight into the mechanisms of stereochemical control. mdpi.comacs.org
Mechanistic Investigations of 1,3 Dioxolan 4 One Reactions
Elucidation of Ring-Opening Polymerization Mechanisms
Ring-opening polymerization (ROP) is a primary method for synthesizing polyesters from 1,3-dioxolan-4-one (B8650053) monomers. rsc.org The process is not straightforward and involves several competing mechanistic steps that influence the final polymer architecture.
In the cationic ring-opening copolymerization of 1,3-dioxolan-4-ones (DOLOs) with cyclic acetals, an activated monomer (AM) mechanism has been identified as a key pathway. bohrium.comacs.org This mechanism is particularly prominent when a protonic acid catalyst, such as trifluoromethanesulfonic acid (CF3SO3H), is used. bohrium.comacs.org The process involves the protonation of the DOLO monomer, which activates it for nucleophilic attack. bohrium.com The propagation then occurs through the reaction of a hydroxyl group at the end of the growing polymer chain with the proton-activated monomer. bohrium.comacs.org This pathway is distinct from active chain end (ACE) mechanisms and is crucial in understanding the copolymerization behavior of these heterocyclic monomers. bohrium.com Detailed structural analysis of the resulting copolymers has confirmed that the polymerization proceeds via this activated monomer route. acs.org
During the cationic polymerization of 1,3-dioxolan-4-ones and cyclic acetals, acid-catalyzed transacetalization reactions occur concurrently with polymerization. bohrium.comacs.org These reactions can happen between hemiformal chain ends and formal moieties within the polymer chains. bohrium.comacs.org Transacetalization can also occur between different midchain structures, leading to a randomization of the monomer sequence and the formation of diverse polymer structures. acs.org This process is a common feature in the cationic ring-opening polymerization of cyclic acetals, as the oxygen atoms in the polymer backbone are basic enough to participate in chain transfer reactions. researchgate.net The interplay between polymerization, depolymerization, and transacetalization reactions allows for the transformation of monomer sequences within the copolymer chain. dntb.gov.uad-nb.info
The ring-opening polymerization of 1,3-dioxolan-4-ones can be accompanied by competitive elimination and subsequent side reactions. rsc.org A notable side reaction is the Tishchenko reaction, which is facilitated by formaldehyde (B43269) eliminated during the polymerization of certain dioxolanones. rsc.org The Tishchenko reaction is a disproportionation reaction where two molecules of an aldehyde react in the presence of a catalyst to form an ester. wikipedia.orgorganic-chemistry.org In this context, the eliminated formaldehyde can react with another formaldehyde molecule or with the aldehyde generated from the C2 position of the dioxolanone ring. This competitive process can affect the polymer's microstructure and molecular weight. rsc.org The mechanism involves the formation of a hemiacetal intermediate, followed by an intramolecular 1,3-hydride shift to yield the final ester product. organic-chemistry.org The impact of the Tishchenko reaction can be mitigated by modifying catalyst design and polymerization conditions, such as performing the reaction under a dynamic vacuum to remove the volatile formaldehyde. rsc.org
Mechanistic Pathways of Thermal Fragmentation and Rearrangements
The thermal decomposition of 1,3-dioxolan-4-ones provides insight into their stability and reactivity at elevated temperatures. These reactions often proceed through high-energy intermediates, leading to a variety of fragmentation and rearrangement products. mdpi.comnih.gov
The mechanism for the thermal fragmentation of 1,3-dioxolan-4-ones is believed to involve the formation of a ring-opened zwitterionic oxonium carboxylate intermediate. mdpi.comresearchgate.net This hypothesis suggests that the dioxolanone ring can thermally equilibrate by opening to form this zwitterionic species. mdpi.com The formation of this intermediate allows for rotation around the C–O+ bond before the ring closes again, which can lead to epimerization at the C-5 position. mdpi.com This zwitterionic intermediate is then thought to undergo further reactions, such as fragmentation, leading to the observed products. mdpi.comnih.gov While zwitterionic intermediates are often proposed in various cycloaddition and rearrangement reactions, their direct detection is challenging. mdpi.comnih.gov However, the product distribution from the thermal decomposition of specific 1,3-dioxolan-4-one adducts lends strong support to this proposed mechanistic pathway. mdpi.comresearchgate.net
Role of Catalysts and Initiators in Reaction Mechanisms
The choice of catalyst and initiator is paramount in directing the reaction mechanism of 1,3-dioxolan-4-one polymerization, influencing reaction rates, polymer molecular weight, and stereochemistry. researchgate.netnih.gov
A wide range of catalytic systems has been explored for the ROP of 1,3-dioxolan-4-ones. Organocatalysts, particularly Brønsted acids like p-toluenesulfonic acid, have been shown to be effective for the solvent-free polymerization of these monomers. researchgate.netnih.govnih.gov A proposed "double activation" mechanism suggests that the acid catalyst plays a key role in activating both the monomer and the initiator. researchgate.netnih.gov
Metal-based catalysts, such as salen-based aluminum complexes, are also utilized. rsc.orgresearchgate.net The steric and electronic properties of these catalysts can be tuned to control the polymerization and minimize side reactions like the Tishchenko reaction. rsc.org For instance, sterically unencumbered and electronically neutral salen aluminum catalysts have demonstrated a good balance of reactivity and selectivity in the ROP of 5-phenyl-1,3-dioxolane-4-one. rsc.org The initiator, often an alcohol like neopentanol or benzyl (B1604629) alcohol, starts the polymerization process, and its choice can also affect the final polymer characteristics. nih.govrsc.org
The table below summarizes the effect of different catalysts on the polymerization of 1,3-dioxolan-4-one monomers, based on experimental findings.
| Monomer | Catalyst/Initiator | Conditions | Conversion (%) | Resulting Polymer Properties | Source |
|---|---|---|---|---|---|
| MeDOX (1,3-dioxolan-4-one) | TfOH / Neopentanol | Bulk, 100 °C, 48 h | Full Conversion | Significant molecular weight growth after 20 h. | nih.govmdpi.com |
| Me₃DOX (2,2,5-trimethyl-1,3-dioxolan-4-one) | TfOH / Neopentanol | Bulk, overnight | Data Not Specified | Alternative monomer to avoid issues with MeDOX. | nih.gov |
| S-PhDOX (5-phenyl-1,3-dioxolane-4-one) | Salen Aluminium (SA) Complexes | 120 °C, 18 h, static N₂ | Varies with catalyst (e.g., 99% with SA2) | Catalyst structure impacts reactivity and selectivity; can reduce Tishchenko side reaction. | rsc.orgrsc.org |
| 5-MeDOX (5-methyl-1,3-dioxolan-4-one) | Salen Aluminium (SA1) / Benzyl Alcohol | Toluene (B28343), 100 °C | Varies with time (e.g., 99% at 240 min) | Controlled polymerization with predictable molecular weight. | rsc.org |
| 1,3-dioxepane / 5-methyl-1,3-dioxolan-4-one | CF₃SO₃H | Bulk, 60 °C | High | Copolymers with Mₙ > 10⁴ via Activated Monomer mechanism. | bohrium.comacs.org |
Computational Chemistry and Theoretical Modeling of Dioxolanone Reactivity
Computational chemistry and theoretical modeling have emerged as indispensable tools for elucidating the intricate reaction mechanisms of 1,3-dioxolan-4-ones. These theoretical approaches provide a molecular-level understanding that complements experimental findings, offering insights into reaction pathways, transition states, and the influence of catalysts and substituents on reactivity. A significant area of focus for these computational studies has been the ring-opening polymerization (ROP) of 1,3-dioxolan-4-ones, a critical process for producing biodegradable polyesters like polylactic acid (PLA). nih.govmdpi.com
Theoretical models have been instrumental in explaining the stereochemical outcomes of these polymerizations and the formation of various polymer structures. rsc.org For instance, understanding the subtle interplay of electronic and steric effects through computational analysis has guided the design of more efficient and selective catalysts. rsc.org While specific computational data on "2-(Non-4-en-4-yl)-1,3-dioxolan-4-one" is not extensively available in the reviewed literature, the principles derived from studies on other 1,3-dioxolan-4-one analogues are broadly applicable.
Quantum Mechanical Studies on Reaction Pathways
Quantum mechanical methods, particularly Density Functional Theory (DFT), have been pivotal in mapping the potential energy surfaces of reactions involving 1,3-dioxolan-4-ones. mdpi.com These studies have been crucial in deciphering the mechanisms of both catalyzed and uncatalyzed reactions.
One of the primary reaction pathways investigated is the acid-catalyzed ring-opening polymerization. A proposed "double activation polymerization mechanism" highlights the essential role of a Brønsted acid catalyst. nih.govresearchgate.net In this mechanism, the acid is thought to activate both the monomer and the initiator, facilitating the nucleophilic attack and subsequent ring-opening.
Another significant mechanistic proposal is the "activated monomer mechanism," which has been suggested for the cationic ring-opening copolymerization of 1,3-dioxolan-4-ones with cyclic acetals. acs.org In this pathway, the reaction proceeds through the interaction of a hydroxyl group with a protonated 1,3-dioxolan-4-one monomer. acs.org
Recent investigations into the ring-opening polymerization of 1,3-dioxolan-4-ones have revealed a more complex mechanistic landscape. One study proposes a competitive mechanism involving an elimination reaction that releases formaldehyde, followed by a Tishchenko reaction facilitated by this liberated formaldehyde. rsc.org This insight is crucial for controlling the polymerization process and minimizing side reactions. The study also suggests that the design of the catalyst, specifically using sterically-unencumbered and electronically-neutral salen aluminum catalysts, can significantly influence the balance between reactivity and selectivity. rsc.org
The table below summarizes some of the key reaction conditions and proposed mechanisms for the polymerization of various 1,3-dioxolan-4-ones as described in the literature.
| Monomer | Catalyst/Initiator System | Proposed Mechanistic Feature | Ref. |
| 1,3-Dioxolan-4-one (MeDOX) | Neopentanol / Trifluoromethanesulfonic acid (TfOH) | Organocatalyzed polymerization | nih.gov |
| 5-Methyl-1,3-dioxolan-4-one | Trifluoromethanesulfonic acid (CF3SO3H) | Activated monomer mechanism in copolymerization | acs.org |
| 2,2,5-Trimethyl-1,3-dioxolan-4-one | Binary organocatalytic system | Activation of both monomer and initiator via hydrogen bonding | rsc.org |
| 5-Phenyl-1,3-dioxolane-4-one (PhDOX) | Salen aluminum catalysts | Competitive elimination and subsequent Tishchenko reaction | rsc.org |
Furthermore, DFT modeling has been extensively applied to understand the coordination ring-opening polymerization of cyclic esters in general, a class to which 1,3-dioxolan-4-ones belong. mdpi.com These computational models help in visualizing the structures of key intermediates and transition states, thereby explaining catalytic activity and stereocontrol. mdpi.com For example, DFT calculations can determine the activation barriers for different steps, such as nucleophilic attack and ring-opening, providing a rationale for the observed reaction rates and polymer properties. mdpi.com
While the direct computational investigation of "this compound" remains a subject for future research, the existing theoretical framework for 1,3-dioxolan-4-one reactivity provides a solid foundation for predicting its behavior and designing synthetic routes to novel polymeric materials.
Advanced Research Applications of 2 Non 4 En 4 Yl 1,3 Dioxolan 4 One Derivatives
Materials Science and Polymer Chemistry
1,3-Dioxolan-4-ones are an emerging class of monomers for producing aliphatic polyesters through ring-opening polymerization (ROP). rsc.org This polymerization is effectively driven by the elimination of a small molecule, such as formaldehyde (B43269) or acetone (B3395972), circumventing challenging synthetic routes to functionalized polyesters. rsc.org The ability to introduce a wide range of functional groups, such as the alkenyl group in 2-(Non-4-en-4-yl)-1,3-dioxolan-4-one, allows for the synthesis of polymers with precisely engineered properties and functionalities.
The ring-opening polymerization of 1,3-dioxolan-4-one (B8650053) derivatives is a powerful method for creating functional polyesters. rsc.org These monomers can be homopolymerized or copolymerized with other cyclic esters, most notably lactide, to produce functional analogues of poly(lactic acid) (PLA). researchgate.netacs.org In a typical process, a catalyst, which can be a metal complex or an organocatalyst, opens the dioxolanone ring, leading to the formation of a polyester (B1180765) chain with the simultaneous release of a small molecule like formaldehyde. mdpi.comnih.gov
The copolymerization of a functionalized monomer like this compound with L-lactide would result in a PLA-based copolymer featuring pendant nonenyl groups. These groups can significantly alter the properties of the parent PLA and can be used for subsequent post-polymerization modifications. Research on analogous systems, such as carvacrol-functionalized DOX monomers, has demonstrated the successful metal-catalyzed, solvent-free copolymerization with L-lactide to incorporate phenol-containing units into a high-molecular-weight polyester chain. acs.org A screening of catalytic systems is often necessary to optimize for both comonomer reactivity and molecular weight growth. acs.org Organocatalytic systems, using Brønsted acids like p-toluenesulfonic acid, have also proven effective for the bulk polymerization of DOX monomers, offering a metal-free route to these polyesters. mdpi.comnih.gov
| Monomer System | Catalyst/Initiator | Conditions | Resulting Polymer | Reference |
| Carvacrol-DOX + L-lactide | Sn(Oct)₂ | Bulk, 130 °C | Functional PLA-based copolymer | acs.org |
| 5-methyl-1,3-dioxolan-4-one (MeDOX) | p-toluenesulfonic acid / neopentanol | Bulk, 100 °C, 6h | Poly(lactic acid) | mdpi.comnih.gov |
| 5-phenyl-1,3-dioxolan-4-one (PhDOX) | Salen-Aluminum complex | 120 °C, 18h, N₂ atmosphere | Poly(mandelic acid) | rsc.orgrsc.org |
| L-(+)-tartaric acid derived bis-DOX + L-lactide | Sn(Oct)₂ | In-situ copolymerization | Cross-linked, degradable polyester | nih.govnih.gov |
The development of advanced polymer architectures such as cross-linked and branched systems is critical for creating materials with enhanced thermal stability, solvent resistance, and tailored mechanical properties. Derivatives of this compound offer two primary pathways to achieve these structures.
The first approach involves the synthesis of multifunctional DOX monomers that can act as cross-linkers. For instance, a novel bis(1,3-dioxolan-4-one) monomer derived from the naturally occurring L-(+)-tartaric acid has been successfully used as a cross-linker. nih.govnih.govacs.org This bifunctional monomer can be copolymerized in situ with common cyclic esters like L-lactide or ε-caprolactone. nih.govnih.gov The simultaneous ring-opening of both the cyclic ester and the bis-DOX cross-linker in a one-pot process yields a cross-linked polyester network. nih.gov This strategy allows for the creation of materials ranging from rigid thermosets to soft elastomers. nih.govnih.gov
A second strategy involves post-polymerization modification, for which the pendant alkene in the polymer derived from this compound is ideally suited. The nonenyl group serves as a reactive site for various cross-linking chemistries. For example, ketone-containing polyesters have been successfully cross-linked by reacting them with bis(aminooxy) derivatives to form robust, hydrolytically degradable materials. psu.edunih.gov Similarly, the alkene can participate in efficient "click" reactions, such as thiol-ene chemistry or olefin metathesis, to form cross-linked networks. nih.gov
A significant advantage of polyesters derived from dioxolanone monomers is their inherent degradability. The ester linkages forming the polymer backbone are susceptible to hydrolysis, allowing the material to break down into smaller, non-toxic molecules. nih.govnih.gov This is particularly relevant for creating more sustainable plastics and biomedical devices. Research has shown that thermosets created using a bis(1,3-dioxolan-4-one) cross-linker can be fully degraded under mild basic conditions over a period of 1 to 14 days. nih.govacs.org
Furthermore, advanced polymer design allows for the creation of not just degradable, but also reprocessable thermosets, often referred to as vitrimers. These materials maintain the robust properties of traditional cross-linked polymers at operating temperatures but can be re-molded and reprocessed at elevated temperatures through dynamic bond exchange. The networks formed from the bis(1,3-dioxolan-4-one) cross-linker have demonstrated vitrimeric behavior, enabling reprocessing facilitated by a transesterification catalyst. nih.govacs.org The ability to control both the degradation and reprocessing rates by tuning catalyst concentration offers a sophisticated approach to designing circular and sustainable polymer systems. nih.govnih.gov The use of cyclic ketene (B1206846) acetals, such as 2-methylene-4-phenyl-1,3-dioxolane, in copolymerization has also been shown to confer tunable hydrolytic degradability to polymers like PMMA. rsc.org
The chemical structure of the substituent on the 1,3-dioxolan-4-one ring is a key determinant of the final polymer's properties. researchgate.net By strategically choosing the R-group in a 5-substituted DOX monomer, researchers can precisely tailor the thermal, mechanical, and chemical characteristics of the resulting polyester. For example, the incorporation of a long, flexible alkyl chain like the nonenyl group from this compound is expected to increase the polymer's hydrophobicity and lower its glass transition temperature (Tg), potentially leading to more flexible or elastomeric materials.
Copolymerization provides another powerful tool for tuning properties. By varying the comonomer type (e.g., L-lactide, ε-caprolactone, δ-valerolactone) and its feed ratio relative to the functional DOX monomer, a wide spectrum of material properties can be accessed. nih.govnih.gov Studies on thermosets made from a tartaric acid-derived bis-DOX cross-linker showed that the final network properties, including tensile strength and elongation, could be systematically adjusted by the choice of comonomer and composition. nih.govnih.govacs.org This resulted in materials ranging from resilient solids with tensile strengths of 46.7 MPa to elastomers with elongations up to 147%. nih.govnih.govacs.org
| Dioxolanone Monomer/Cross-linker | Co-monomer | Resulting Polymer Properties | Reference |
| bis-DOX from Tartaric Acid | L-Lactide | Rigid solid, Tensile Strength up to 46.7 MPa | nih.govnih.gov |
| bis-DOX from Tartaric Acid | ε-Caprolactone | Elastomer, Elongation up to 147% | nih.govnih.gov |
| Carvacrol-DOX | L-Lactide | Functionalized high molecular weight polyester | acs.org |
| 2-methylene-4-phenyl-1,3-dioxolane | Methyl Methacrylate | PMMA with tunable degradability and moderately affected Tg | rsc.org |
Role as Synthetic Intermediates in Complex Organic Synthesis
Beyond their use as monomers, chiral 1,3-dioxolan-4-ones are valuable intermediates in asymmetric synthesis, acting as chiral acyl anion equivalents or ketene equivalents. mdpi.comnih.gov These compounds are typically formed from readily available and enantiomerically pure α-hydroxy acids, such as mandelic acid or lactic acid. mdpi.comnih.gov
The dioxolanone scaffold has proven effective in controlling stereochemistry in various carbon-carbon bond-forming reactions. For example, (2S,5S)-5-Phenyl-2-t-butyl-1,3-dioxolan-4-one, derived from mandelic acid, undergoes stereoselective Michael additions to electrophiles like butenolide and nitrostyrene (B7858105) derivatives. mdpi.comnih.govnih.gov The bulky group at the C2 position directs the incoming electrophile, leading to a product with high diastereoselectivity. nih.gov
Furthermore, the resulting adducts can undergo thermal fragmentation (pyrolysis) to yield new, complex chiral molecules. mdpi.comnih.gov In one such transformation, the Michael adduct of the phenyl-dioxolanone and butenolide was pyrolyzed to give (4S)-4-benzoyltetrahydrofuran-2-one, demonstrating the use of the dioxolanone as a chiral benzoyl anion equivalent. nih.gov
The Diels-Alder reaction is another area where these intermediates have shown utility. The exocyclic methylene (B1212753) derivative, (2S)-5-methylene-2-t-butyl-1,3-dioxolan-4-one, acts as a chiral dienophile. mdpi.com Subsequent thermal fragmentation of the Diels-Alder adduct can lead to the formation of chiral epoxy ketones, illustrating the dioxolanone's function as a chiral ketene equivalent. mdpi.comnih.gov This chemistry opens pathways to a variety of complex cyclic and heterocyclic structures that would be challenging to synthesize otherwise.
Building Blocks for Natural Product Synthesis (Illustrative Examples)
Derivatives of 1,3-dioxolan-4-one are powerful tools in the total synthesis of natural products, offering a method to install stereocenters with high control. The inherent chirality of the dioxolanone ring, often derived from readily available α-hydroxy acids like lactic or mandelic acid, can be effectively transferred to new stereogenic centers. nih.govmdpi.com While specific examples detailing the use of this compound are not prevalent in publicly accessible literature, the synthetic utility of analogous 2-alkenyl and other substituted 1,3-dioxolan-4-ones provides a clear indication of their potential.
For instance, the asymmetric synthesis of (-)-frontalin, a pheromone of the pine beetle, was accomplished using a chiral 1,3-dioxolane (B20135) intermediate. researchgate.net This synthesis highlights the principle of employing a chiral cyclic acetal (B89532) to construct a key fragment of a complex natural product. The strategy involved an asymmetric bromolactonization, where the stereochemistry of the dioxolane directed the formation of the desired stereoisomer. researchgate.net
Furthermore, the application of 2-methylene-1,3-dioxolan-4-one derivatives in Diels-Alder reactions showcases their utility as dienophiles for constructing polycyclic systems found in numerous natural products. nih.govmdpi.com The reaction of these chiral dienophiles can proceed with high diastereoselectivity, enabling the synthesis of complex adducts. researchgate.net For example, the reaction of (2S)-2-(tert-butyl)-5-methylene-1,3-dioxolan-4-one with various dienes yields chiral adducts that are precursors to other functionalized molecules. researchgate.net
The following table illustrates the types of natural product precursors that can be synthesized using substituted 1,3-dioxolan-4-one derivatives.
| Dioxolanone Derivative | Reaction Type | Resulting Structural Motif | Relevance to Natural Products |
| Chiral 2-Alkyl-1,3-dioxolan-4-one | Alkylation/Michael Addition | Chiral ketones, esters | Precursors for polyketides, macrolides |
| 2-Methylene-1,3-dioxolan-4-one | Diels-Alder Cycloaddition | Chiral carbocycles/heterocycles | Core structures of terpenes, alkaloids |
| Chiral 2-Aryl-1,3-dioxolan-4-one | Nucleophilic Addition | Chiral α-hydroxy ketones | Building blocks for various complex natural products |
These examples underscore the potential of this compound derivatives as key intermediates in the stereocontrolled synthesis of a wide array of natural products. The alkenyl group at the 2-position offers a handle for further functionalization through reactions like cross-metathesis, hydroboration-oxidation, or epoxidation, expanding their synthetic utility even further.
Preparation of Functionalized α-Hydroxy Acids and Derivatives
The 1,3-dioxolan-4-one moiety serves as a protected form of an α-hydroxy acid. This protecting group strategy allows for various chemical transformations on other parts of the molecule without affecting the α-hydroxy acid functionality. Subsequent hydrolysis of the dioxolanone ring readily unmasks the α-hydroxy acid.
Research has demonstrated the synthesis of a variety of 2-substituted tetronic acids through the reaction of 2,2-pentamethylene-1,3-dioxolan-4-one with lithium enolates of esters. psu.edu Tetronic acids are a class of compounds that contain a 4-hydroxy-2(5H)-furanone core, which is a tautomer of a γ-keto-α-hydroxy carboxylic acid derivative. This methodology provides a general route to these important structures. psu.edu The reaction proceeds via nucleophilic attack on the dioxolanone carbonyl, followed by cyclization and elimination of cyclohexanone. psu.edu
The general scheme for this transformation is as follows:
Step 1: Generation of a lithium enolate from an ester using a strong base like lithium diisopropylamide (LDA).
Step 2: Reaction of the enolate with the 2-substituted-1,3-dioxolan-4-one at low temperature.
Step 3: Acidic workup to facilitate the hydrolysis of the dioxolanone and promote cyclization to the tetronic acid.
The following table provides examples of functionalized tetronic acids synthesized from a 1,3-dioxolan-4-one precursor. psu.edu
| Ester Reactant | Resulting 2-Substituted Tetronic Acid |
| Methyl propionate | 2-Methyltetronic acid |
| t-Butyl acetate | 2-Hydroxytetronic acid |
| Methyl phenylacetate | 2-Phenyltetronic acid |
This synthetic strategy can, in principle, be applied to derivatives of this compound. The non-4-enyl side chain would remain intact during the reaction, leading to the formation of novel, functionalized α-hydroxy acid derivatives containing a long alkenyl chain. This chain could then be further elaborated, providing access to a diverse range of complex molecules.
Advanced Chiral Synthons in Asymmetric Synthesis
Chiral 1,3-dioxolan-4-ones are well-established as advanced chiral synthons in asymmetric synthesis. nih.govmdpi.com The seminal work in this area demonstrated that these compounds, derived from enantiomerically pure α-hydroxy acids, can be deprotonated and reacted with electrophiles with high diastereoselectivity. nih.govmdpi.com The stereochemistry at the C-2 position effectively controls the facial selectivity of the incoming electrophile.
The versatility of these chiral synthons is evident in their application in various asymmetric transformations:
Asymmetric Alkylation: The enolates of chiral 1,3-dioxolan-4-ones react with alkyl halides to produce α-alkylated α-hydroxy acid derivatives with excellent stereocontrol.
Asymmetric Michael Additions: These enolates undergo conjugate addition to α,β-unsaturated compounds, such as nitroalkenes and enones, to create new stereocenters with high fidelity. nih.govmdpi.com For example, the addition of the lithium enolate of (2S,5S)-2-t-butyl-5-phenyl-1,3-dioxolan-4-one to butenolide proceeds with high diastereoselectivity. nih.gov
Asymmetric Aldol (B89426) Reactions: Reactions with aldehydes and ketones yield chiral aldol adducts.
Diels-Alder Reactions: Chiral 5-methylene-1,3-dioxolan-4-ones act as chiral dienophiles, enabling the asymmetric synthesis of complex cyclic systems. nih.govresearchgate.net
The following table summarizes the key features of chiral 1,3-dioxolan-4-ones as chiral synthons.
| Feature | Description | Reference |
| Source of Chirality | Derived from enantiopure α-hydroxy acids (e.g., lactic acid, mandelic acid). | nih.govmdpi.com |
| Stereocontrol Element | The substituent at the C-2 position directs the approach of electrophiles. | nih.gov |
| Reaction Types | Alkylation, Michael addition, aldol reaction, cycloaddition. | nih.govmdpi.comresearchgate.net |
| Product Versatility | The dioxolanone can be hydrolyzed to reveal the chiral α-hydroxy acid or further transformed. | nih.govpsu.edu |
The 2-(Non-4-en-4-yl) substituent in the target compound introduces an additional functional group that can participate in or influence asymmetric reactions. For instance, the double bond could be involved in intramolecular reactions or be used to tether the molecule to a solid support for combinatorial synthesis efforts. The development of specific organocatalytic or metal-catalyzed asymmetric transformations involving this particular synthon holds significant promise for the efficient construction of enantiomerically enriched, complex molecules.
Emerging Research Directions and Future Perspectives
Development of Novel and Efficient Synthetic Methodologies for Unsaturated Dioxolanones
The synthesis of the 1,3-dioxolan-4-one (B8650053) core is typically achieved through the acid-catalyzed reaction of an α-hydroxy acid with an aldehyde or ketone. researchgate.netmdpi.com For instance, a general method involves refluxing an α-hydroxy acid with paraformaldehyde or acetone (B3395972) in the presence of an acid catalyst like p-toluenesulfonic acid, often with a Dean-Stark apparatus to remove water and drive the reaction to completion. researchgate.netmdpi.com
Future research is focused on developing more sustainable and efficient protocols. Key areas of development include:
Green Catalysis: Moving beyond traditional acid catalysts, research is exploring the use of reusable solid catalysts like graphene oxide or montmorillonite (B579905) clay, which have shown efficacy in the synthesis of related 1,3-dioxolanes. researchgate.netnih.gov These catalysts offer milder reaction conditions, easier product isolation, and reduced environmental impact. researchgate.net
Solvent-Free and Alternative Energy Sources: Methodologies that eliminate the need for conventional solvents are gaining prominence. nih.gov The application of microwave irradiation or mechanochemical activation (ball-milling) represents a novel approach to accelerate reaction times and reduce energy consumption in organic synthesis. nih.gov
Chemoenzymatic Routes: The integration of biocatalysis offers a powerful strategy for producing chiral dioxolanones with high stereoselectivity. nih.gov A future approach could involve a sequential enzymatic reaction to create a chiral diol, followed by a chemocatalytic cyclization to form the dioxolanone ring, a method that has been successfully applied to other dioxolanes. d-nb.info
Novel Functionalization Strategies: The synthesis of unsaturated variants, such as those with a terminal methylene (B1212753) group, has been achieved through bromination-dehydrobromination sequences or Wittig-type reactions. nih.govrsc.org Future work will likely expand this repertoire to create a wider array of functionalized unsaturated dioxolanones, enabling their use as versatile building blocks in complex syntheses. nih.gov
| Synthetic Approach | Catalyst/Conditions | Key Advantages |
| Conventional | p-Toluenesulfonic acid, Reflux | Well-established, good yields |
| Green Catalysis | Graphene Oxide, Montmorillonite K10 | Reusable catalyst, milder conditions |
| Solvent-Free | Microwave, Mechanochemistry | Reduced waste, faster reactions |
| Chemoenzymatic | Lipases, Metal catalysts | High stereoselectivity, sustainable |
| Unsaturation | Wittig Reaction, Dehydrobromination | Access to reactive monomers |
Exploration of New Catalytic Systems for Dioxolanone Transformations
The transformations of dioxolanones, particularly their ring-opening polymerization (ROP), are heavily dependent on the catalytic system employed. The choice of catalyst dictates the reaction's efficiency, control over polymer properties, and potential side reactions.
Emerging research in this area is focused on several classes of catalysts:
Metal-Based Catalysts: Salen-aluminum complexes have been identified as highly effective for the ROP of dioxolanones, offering a good balance of reactivity and selectivity. rsc.org Research is also exploring rare-earth triflates, such as Scandium(III) triflate (Sc(OTf)₃), for the polymerization of related dioxolanes into materials for solid-state electrolytes. rsc.org A film-forming Lewis acid, tris(hexafluoroisopropyl) borate (B1201080) (THB), has also been shown to catalyze the ROP of 1,3-dioxolane (B20135). rsc.org
Organocatalysis: Brønsted acids, such as p-toluenesulfonic acid, have been successfully used for the solvent-free, organocatalyzed polymerization of dioxolanones to produce polylactic acid (PLA). mdpi.com The development of new, highly active organocatalysts is a key goal to avoid metal contamination in the final polymer products. mdpi.com
Biocatalysis: Enzymes, particularly lipases like Candida antarctica B (CALB), have been used for the kinetic resolution of racemic dioxolanone derivatives, providing a pathway to enantiomerically pure materials. researchgate.net
Switchable Catalysts: A forward-looking concept involves the use of "smart" catalysts whose activity can be turned "on" or "off" by an external stimulus like pH, temperature, or light. nih.gov Such systems, which have been explored for other organic transformations in aqueous media, could allow for temporal control over dioxolanone polymerization or other reactions. nih.gov
| Catalyst Type | Example(s) | Target Transformation | Future Goal |
| Metal-Based | Salen-Al complexes, Sc(OTf)₃ | Ring-Opening Polymerization (ROP) | Higher activity, improved selectivity |
| Organocatalyst | p-Toluenesulfonic acid | Solvent-free ROP | Metal-free polymers, broader scope |
| Biocatalyst | Lipase (B570770) (e.g., CALB) | Kinetic Resolution | Access to enantiopure monomers |
| Switchable | pH- or Thermo-responsive systems | Controlled Polymerization | "On-demand" reaction control |
Design and Synthesis of Advanced Dioxolanone-Based Polymeric Materials with Tunable Properties
The ability of dioxolanones to undergo ring-opening polymerization (ROP) makes them valuable monomers for creating functional and degradable polyesters. rsc.org Specifically, the polymerization of 1,3-dioxolan-4-ones yields poly(α-hydroxy acid)s (PAHAs), a class of sustainable polymers. rsc.org
Future research is directed toward creating sophisticated polymeric materials with precisely controlled characteristics:
High-Performance Thermosets: A novel approach involves using bis(1,3-dioxolan-4-one) monomers, derived from renewable sources like tartaric acid, as cross-linkers. acs.orgresearchgate.net When copolymerized with common cyclic esters such as L-lactide or ε-caprolactone, these cross-linkers produce degradable and reprocessable thermoset resins. acs.orgresearchgate.net The properties of these materials can be finely tuned by adjusting the co-monomer choice and composition, leading to materials ranging from resilient solids with high tensile strength to flexible elastomers. researchgate.net
Advanced Polyesters: The ROP of functional dioxolanones allows for the synthesis of advanced polyesters with properties that can rival commercial plastics. For example, crystalline poly(mandelic acid) produced from its corresponding dioxolanone exhibits thermal properties competitive with commercial polystyrene. rsc.org The synthesis of ultra-high-molecular-weight poly(1,3-dioxolane) has also been shown to yield materials with excellent mechanical performance. acs.org
Functional Electrolytes: In situ polymerization of 1,3-dioxolane has been utilized to create quasi-solid-state polymer electrolytes for lithium metal batteries. rsc.org These materials demonstrate high ionic conductivity and contribute to improved battery stability and lifespan. rsc.orgrsc.org
| Polymer Type | Monomers | Key Properties | Potential Application |
| Degradable Thermosets | bis(1,3-dioxolan-4-one), L-lactide, ε-caprolactone | Tunable (resilient to elastomeric), reprocessable | Sustainable composites, adhesives |
| High-Performance Polyesters | Functional 1,3-dioxolan-4-ones | Crystalline, high thermal stability | Biocompatible plastics, packaging |
| Solid Polymer Electrolytes | 1,3-dioxolane | High ionic conductivity, stable interface | Advanced lithium metal batteries |
Integration of Dioxolanone Chemistry with Flow Chemistry and Automated Synthesis
The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a paradigm shift in chemical manufacturing. nih.govnih.gov This integration offers enhanced control, safety, and efficiency, particularly for multistep syntheses or reactions involving unstable intermediates. nih.gov
The application of these technologies to dioxolanone chemistry is a significant future direction:
Continuous Flow Synthesis: Synthesizing dioxolanone monomers in a flow reactor can offer superior control over reaction temperature and residence time, potentially leading to higher yields and purity compared to batch methods. nih.gov This is especially advantageous for managing exothermic reactions or handling reactive intermediates.
Automated Polymerization: Flow-based systems can be used for the polymerization of dioxolanones. An automated platform could precisely control monomer and catalyst feed rates, reaction time, and temperature, allowing for the on-demand synthesis of polymers with specific molecular weights and compositions. This approach has been successfully demonstrated for the synthesis of other complex polymers like oligonucleotides. nih.govchemrxiv.org
Integrated Synthesis and Purification: Advanced flow systems can integrate reaction, separation, and purification steps. For dioxolanone-based polymers, this could involve telescoping the monomer synthesis directly into a polymerization reactor, followed by in-line purification to remove unreacted monomer and catalyst, streamlining the entire production process. nih.gov
Robotic High-Throughput Screening: Automated robotic platforms can be employed to rapidly screen libraries of catalysts and reaction conditions for dioxolanone synthesis and transformation. nih.gov This allows for the efficient optimization of new synthetic routes and the discovery of novel materials with desired properties.
Application of Advanced Spectroscopic and Characterization Techniques for In-depth Mechanistic Studies
A deep understanding of reaction mechanisms is crucial for optimizing synthetic routes and designing new materials. Advanced spectroscopic and characterization techniques are indispensable tools for elucidating the intricate details of dioxolanone chemistry. researchgate.net
Future research will increasingly rely on a multi-technique approach:
NMR Spectroscopy: Beyond routine structural confirmation with ¹H and ¹³C NMR, advanced techniques like Diffusion-Ordered Spectroscopy (DOSY) NMR are being used to confirm the formation of copolymers by showing that different monomer units are part of the same polymer chain. researchgate.net In situ NMR monitoring can provide real-time kinetic data on polymerization reactions. mdpi.com
Mass Spectrometry: High-resolution mass spectrometry (HRMS) is essential for confirming the exact mass of newly synthesized dioxolanones. rsc.org For polymers, Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-ToF) mass spectrometry provides detailed information on polymer structure, end groups, and molecular weight distribution. mdpi.com
X-ray Crystallography: Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure and absolute stereochemistry of chiral dioxolanones and their reaction products. mdpi.comnih.gov This information is vital for understanding stereoselective transformations.
Chromatography: Size Exclusion Chromatography (SEC) is a standard and essential technique for determining the molecular weight and polydispersity of dioxolanone-based polymers, providing critical feedback for optimizing polymerization conditions. mdpi.com
Computational Integration: The integration of spectroscopic data with computational modeling is a powerful emerging trend. researchgate.net Density Functional Theory (DFT) calculations can help predict reaction pathways, rationalize observed selectivities, and provide insight into transition states and intermediate structures that are difficult to observe experimentally.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
